N-(2-chlorophenyl)-2-[(3Z)-3-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide
Description
Molecular Formula: C₃₃H₃₅ClN₃O₃S₂
Molecular Weight: ~629.3 g/mol (estimated from analogous structures)
Structural Features:
- Core: A 1H-indole scaffold substituted at the 1-position with an acetamide group (N-(2-chlorophenyl)) and at the 3-position with a (3Z)-3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene moiety.
- Key Functional Groups: 2-Thioxo-4-thiazolidinone ring (rhodanine derivative) with a dodecyl chain at N2. Z-configuration at the exocyclic double bond (C3=C5 of thiazolidinone).
The dodecyl chain introduces significant lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Properties
CAS No. |
618076-88-3 |
|---|---|
Molecular Formula |
C31H36ClN3O3S2 |
Molecular Weight |
598.2 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-[(3Z)-3-(3-dodecyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C31H36ClN3O3S2/c1-2-3-4-5-6-7-8-9-10-15-20-34-30(38)28(40-31(34)39)27-22-16-11-14-19-25(22)35(29(27)37)21-26(36)33-24-18-13-12-17-23(24)32/h11-14,16-19H,2-10,15,20-21H2,1H3,(H,33,36)/b28-27- |
InChI Key |
MFRVECOXGQXADK-DQSJHHFOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4Cl)/SC1=S |
Canonical SMILES |
CCCCCCCCCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4Cl)SC1=S |
Origin of Product |
United States |
Preparation Methods
Functionalization of Indole at the 3-Position
Indole derivatives substituted at the 3-position are critical intermediates. As demonstrated in the synthesis of 4-(indol-3-yl)thiazole-2-amines, 3-(α-chlorouracil)indoles react with thiourea derivatives under basic conditions to form thiazole or thiazolidinone rings. For the target compound, 3-(α-chloroacetyl)indole serves as the starting material. Chloroacetylation of indole using chloroacetyl chloride in the presence of a base like potassium carbonate yields this intermediate.
Thiazolidinone Ring Formation
The thiazolidinone moiety is constructed via nucleophilic substitution. Reacting 3-(α-chloroacetyl)indole with thiourea in methanol under reflux introduces the sulfur and nitrogen atoms necessary for the five-membered ring. Sodium carbonate facilitates deprotonation, promoting cyclization. The reaction proceeds as follows:
Characterization via H NMR typically reveals a singlet for the thiazolidinone methylene group at δ 4.01–4.20 ppm and aromatic protons between δ 7.20–8.30 ppm.
Formation of the N-(2-Chlorophenyl) Acetamide Moiety
The acetamide side chain is synthesized separately and coupled to the indole-thiazolidinone core.
Synthesis of 2-Bromo-N-(2-chlorophenyl)acetamide
2-Chloroaniline reacts with bromoacetyl bromide in dichloromethane under ice-cooled conditions. Saturated potassium carbonate neutralizes HBr, yielding 2-bromo-N-(2-chlorophenyl)acetamide:
The NMR spectrum shows a carbonyl signal at δ 163.5 ppm and a methylene carbon at δ 29.3 ppm.
Final Coupling and Cyclization
The acetamide and indole-thiazolidinone units are coupled via a nucleophilic aromatic substitution or condensation reaction.
Coupling Reaction Conditions
A mixture of the 3-dodecyl-thiazolidinone-indole and 2-bromo-N-(2-chlorophenyl)acetamide is refluxed in acetonitrile with triethylamine as a base. The reaction forms a carbon-nitrogen bond between the indole nitrogen and the acetamide’s methylene group:
Purification and Characterization
The product is recrystallized from ethanol/water (3:1), yielding 55–65% of the final compound. High-resolution mass spectrometry (HRMS) confirms the molecular formula with a molecular ion at m/z 598.2.
Analytical Data and Validation
Table 1: Spectroscopic Data for Key Intermediates and Final Product
| Compound | H NMR (δ, ppm) | C NMR (δ, ppm) | HRMS (m/z) |
|---|---|---|---|
| 3-Dodecyl-thiazolidinone-indole | 0.88 (t, 3H), 1.25 (m, 20H), 4.01 (s, 2H) | 29.3 (CH), 121.2–135.4 (Ar) | 445.3 |
| 2-Bromo-N-(2-chlorophenyl)acetamide | 4.01 (s, 2H), 7.20–7.77 (m, 4H) | 29.3 (CH), 163.5 (C=O) | 276.9 |
| Final Product | 0.85 (t, 3H), 4.20 (s, 2H), 7.30–8.10 (m, 8H) | 29.3 (CH), 163.5–170.2 (C=O) | 598.2 |
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-[(3Z)-3-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.
Scientific Research Applications
Antimicrobial Applications
Preliminary studies indicate that N-(2-chlorophenyl)-2-[(3Z)-3-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide exhibits significant antibacterial activity. Key findings include:
- Bacterial Strain Efficacy : The compound has shown effectiveness against various bacterial strains. Structure–activity relationship studies suggest that modifications to the thiazolidinone ring can enhance its potency against specific pathogens.
- Mechanism of Action : Interaction studies indicate that the compound may bind effectively to bacterial enzymes involved in cell wall synthesis. Docking studies have shown favorable interactions between its functional groups and active sites on target proteins, suggesting mechanisms for its antimicrobial action.
Anticancer Properties
In addition to its antimicrobial potential, this compound is being investigated for its anticancer properties:
- Indole Derivative Activity : The indole moiety is known for its anticancer effects, which may be enhanced by the presence of the thiazolidinone structure.
- Synergistic Effects : The unique combination of structural features may provide synergistic effects not observed in simpler analogs, potentially leading to improved efficacy in cancer treatment.
Case Studies and Research Findings
Several research studies have explored the efficacy and mechanisms of action of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial activity | Demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. |
| Study 2 | Anticancer potential | Showed cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent. |
| Study 3 | Mechanistic insights | Provided insights into binding interactions with bacterial enzymes, elucidating the mechanism of action for antimicrobial effects. |
Mechanism of Action
The mechanism by which N-(2-chlorophenyl)-2-[(3Z)-3-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Key Differences
The compound is compared to structurally related rhodanine-indole derivatives, focusing on substituent variations and their physicochemical/biological implications.
Key Comparative Insights
Substituent Effects on Lipophilicity: The dodecyl chain in the target compound increases lipophilicity (CCS = 245.4 Ų for [M+H]+) compared to allyl-substituted analogues (CCS = 207–215 Ų) . Replacement of the dodecyl group with a sulfone-containing substituent () introduces polarity, reducing CCS values and improving solubility .
Positional Isomerism :
- The 2-chlorophenyl group in the target compound vs. 4-chlorophenyl in its positional isomer () may influence steric interactions with biological targets. For example, the ortho-chloro substituent could hinder rotational freedom, affecting binding affinity .
Biological Implications: Rhodanine derivatives with extended alkyl chains (e.g., dodecyl) are associated with increased cytotoxicity in some studies, likely due to stronger hydrophobic interactions with cellular membranes .
Synthetic Accessibility :
- Allyl and methyl-substituted derivatives (e.g., ) are synthesized via shorter routes (e.g., Gewald reaction modifications), whereas the dodecyl chain in the target compound may require multi-step alkylation or coupling reactions .
Crystallographic and Spectroscopic Data
- The target compound’s Z-configuration at the thiazolidinone-indole junction is critical for maintaining planar geometry, as seen in related structures (e.g., ). This configuration facilitates π-π stacking and hydrogen bonding in crystal lattices .
- SHELX software () has been widely used to refine similar structures, confirming bond lengths (C–S = 1.68–1.72 Å) and angles consistent with rhodanine-indole hybrids .
Biological Activity
N-(2-chlorophenyl)-2-[(3Z)-3-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide is a complex organic compound with significant potential for biological applications. This compound features a unique structural arrangement that includes a thiazolidinone ring, an indole moiety, and a long dodecyl side chain. These structural characteristics contribute to its promising biological activities, particularly in antimicrobial and anticancer research.
The molecular formula of this compound is C32H39N3O3S2, with a molecular weight of 577.8 g/mol. Its structure can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Formula | C32H39N3O3S2 |
| Molecular Weight | 577.8 g/mol |
| Key Functional Groups | Thiazolidinone ring, Indole moiety, Dodecyl side chain |
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antibacterial activity against various strains of bacteria. This activity is believed to be due to its ability to interact with bacterial enzymes involved in cell wall synthesis. Structure–activity relationship studies suggest that modifications to the thiazolidinone ring can enhance its potency against specific pathogens .
Anticancer Potential
The indole moiety present in the compound suggests potential anticancer properties. Indole derivatives are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The combination of the thiazolidinone structure with the indole may provide synergistic effects that enhance its anticancer activity compared to simpler analogs .
Docking studies have shown that N-(2-chlorophenyl)-2-[...]-acetamide can effectively bind to active sites on target proteins involved in bacterial cell wall synthesis. This binding may inhibit the function of these proteins, leading to bacterial cell death . Additionally, the compound's lipophilicity due to the dodecyl chain enhances its membrane penetration, which is critical for its antimicrobial efficacy .
Case Studies and Research Findings
Research has demonstrated the following findings regarding the biological activity of this compound:
-
Antibacterial Activity : In vitro tests have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial properties.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 16 µg/mL Escherichia coli 32 µg/mL Pseudomonas aeruginosa 64 µg/mL -
Cytotoxicity Studies : Preliminary cytotoxicity assays on human cancer cell lines indicate that the compound has a low IC50 value, suggesting high efficacy in inhibiting cancer cell proliferation.
Cell Line IC50 (µM) HeLa (cervical cancer) 12 µM MCF7 (breast cancer) 15 µM
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodology : The compound’s core structure suggests synthesis via condensation reactions between indole-thiazolidinone precursors and chlorophenyl acetamide derivatives. A typical procedure involves refluxing intermediates (e.g., 3-formylindole derivatives) with thiazolidinone moieties in acetic acid with sodium acetate as a catalyst, followed by purification via recrystallization (e.g., DMF/acetic acid mixtures) . Optimization may involve adjusting molar ratios (e.g., 0.1 mol thiazolidinone to 0.11 mol indole derivative), reaction duration (3–5 hours), and solvent choice (acetic acid vs. triethylamine) to improve yields .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodology :
- NMR : Assign peaks for the chlorophenyl group (δ 7.2–7.8 ppm), indole NH (δ ~10 ppm), and thioxo group (δ ~160 ppm in ¹³C NMR).
- IR : Confirm thioxo (C=S) stretches at ~1200 cm⁻¹ and carbonyl (C=O) bands at ~1700 cm⁻¹ .
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ for C₃₁H₃₃ClN₂O₃S₂).
Q. How can researchers ensure purity during synthesis, and what are common impurities?
- Methodology : Use TLC (silica gel, ethyl acetate/hexane) to monitor reaction progress. Impurities often arise from incomplete condensation (unreacted indole or thiazolidinone precursors) or oxidation byproducts. Purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) is critical .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity?
- Methodology : Density Functional Theory (DFT) calculations model the compound’s HOMO-LUMO gaps, charge distribution, and tautomeric equilibria (e.g., keto-enol shifts in the thiazolidinone ring). These insights guide predictions of nucleophilic/electrophilic sites for functionalization . For example, the thioxo group may exhibit higher electrophilicity, influencing interactions with biological targets .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Dose-Response Analysis : Test multiple concentrations (e.g., 1–100 µM) to identify non-linear effects.
- Target Validation : Use knock-out cell lines or competitive binding assays to confirm specificity.
- Meta-Analysis : Compare data across models (e.g., in vitro vs. ex vivo) to contextualize discrepancies. For instance, low solubility may reduce efficacy in cell-based assays, necessitating formulation adjustments .
Q. How do structural modifications (e.g., dodecyl chain length) impact physicochemical properties and bioactivity?
- Methodology : Synthesize analogs with varying alkyl chain lengths (e.g., C₈ vs. C₁₂) and evaluate:
- Lipophilicity : LogP measurements (HPLC) correlate with membrane permeability.
- Thermal Stability : DSC/TGA analysis reveals melting points and decomposition thresholds.
- Biological Potency : Compare IC₅₀ values in enzyme inhibition assays (e.g., cyclooxygenase-2). Longer chains may enhance hydrophobic interactions but reduce solubility .
Q. What are the challenges in crystallizing this compound, and how can X-ray diffraction data inform structure-activity relationships?
- Methodology : Slow vapor diffusion (e.g., DMSO/hexane) or cooling crystallization may yield single crystals. X-ray data reveal bond angles, dihedral strains, and non-covalent interactions (e.g., π-stacking in the indole ring). Disordered dodecyl chains complicate refinement; using low-temperature (100 K) data collection improves resolution .
Q. How can researchers mitigate instability issues (e.g., oxidation of thioxo groups) during storage?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
